![molecular formula C20H12 B167113 Benzo[k]fluoranthene-d12 CAS No. 93952-01-3](/img/structure/B167113.png)
Benzo[k]fluoranthene-d12
Overview
Description
Benzo[k]fluoranthene-d12 (C${20}$D${12}$H$_{12}$; molecular weight: 264.1685 g/mol; CAS: 207-08-9) is a deuterated isotopologue of benzo[k]fluoranthene, a polycyclic aromatic hydrocarbon (PAH) with a fused five-ring structure. Its deuterium labeling replaces 12 hydrogen atoms, enhancing its utility as an internal standard in mass spectrometry (MS) and gas chromatography (GC) analyses . The compound is widely employed in environmental and analytical chemistry to track PAH recovery rates, correct matrix effects, and validate extraction protocols .
Preparation Methods
Synthetic Foundations of Benzo[k]fluoranthene
Palladium-Catalyzed Cycloaddition Strategies
The parent compound, benzo[k]fluoranthene, is synthesized via Pd-catalyzed cycloadditions between 1,8-diethynylnaphthalene derivatives and aryl iodides . This method achieves moderate to high yields (60–90%) and offers scalability compared to conventional approaches. Key steps include:
-
Oxidative Addition : Aryl iodides react with Pd(0) to form aryl-Pd complexes.
-
Alkyne Insertion : 1,8-diethynylnaphthalene derivatives undergo insertion into the Pd–C bond.
-
Reductive Elimination : Cyclization yields the fluoranthene backbone .
Crystallographic analyses reveal non-planar geometries in derivatives, suggesting steric and electronic factors influence reaction outcomes . For deuterated analogs, substituting hydrogen-containing precursors with deuterated variants at these stages could introduce isotopic labels.
Cascade Cyclization for Fluoranthene Derivatives
A Pd-promoted cascade cyclization of 5-(2-bromophenyl)pent-3-en-1-ynes has been demonstrated for benzo[a]fluorenes . Although targeting a different PAH, this method highlights critical reaction steps applicable to fluoranthene synthesis:
-
C–Br Oxidative Addition : Forms a Pd–aryl intermediate.
-
Alkyne Insertion and C–H Activation : Constructs the fused aromatic system.
Reaction conditions (160°C, DMF, BuN) and substituent effects (e.g., electron-donating groups enhancing yields) provide a template for adapting similar conditions to benzo[k]fluoranthene-d12 synthesis .
Deuteration Strategies for PAHs
Isotopic Labeling via Precursor Substitution
Deuterium incorporation in PAHs typically occurs through:
-
Deuterated Starting Materials : Using deuterated aryl iodides or naphthalene derivatives in cycloaddition reactions.
-
Post-Synthetic H/D Exchange : Catalytic deuteration (e.g., D gas with Pd/C) under high-temperature conditions.
For this compound, perdeuteration (12 D atoms) likely requires deuterated precursors at the cycloaddition stage. For example, 1,8-diethynylnaphthalene-d paired with deuterated aryl iodides would yield CD .
Challenges in Selective Deuteration
Aromatic C–H bonds exhibit low reactivity toward H/D exchange, necessitating harsh conditions (e.g., DSO, 200°C) . However, regioselective deuteration can be achieved via directed metalation or using directing groups. In mutagenicity studies, deuterated BkF-d12 showed reduced direct-acting mutagenicity compared to non-deuterated analogs, underscoring the importance of precise labeling .
Inferred Synthesis Pathway for this compound
Stepwise Preparation Protocol
Based on analogous PAH syntheses , a plausible route involves:
Step | Reaction Component | Conditions |
---|---|---|
1 | 1,8-Diethynylnaphthalene-d + Deuterated Aryl Iodide | Pd(OAc) (5 mol%), DPEphos (6 mol%), BuN, DMF, 160°C, 16 h |
2 | Cycloaddition & Purification | Column chromatography (hexane/EtOAc) |
3 | Deuteration Validation | Mass spectrometry, H NMR absence |
Yield Considerations : Substituting hydrogenated reagents with deuterated analogs may reduce yields by 10–15% due to kinetic isotope effects .
Analytical Confirmation
Post-synthesis characterization includes:
-
NMR : Absence of proton signals in H NMR, confirming deuteration.
Research Applications and Mutagenicity Insights
Deuterated PAHs like BkF-d12 are employed in atmospheric reaction studies to track nitro-PAH formation. Exposure to NO/NO generates di-NO-BkF-d, which exhibits elevated direct mutagenicity . The deuterium isotope effect lowers mutagenic potency, highlighting the compound’s role in quantifying environmental PAH toxicity .
Chemical Reactions Analysis
Benzo[k]fluoranthene-d12 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of partially hydrogenated products.
Scientific Research Applications
Environmental Analysis
Benzo[k]fluoranthene-d12 is primarily utilized as an internal standard in the analysis of PAHs in environmental samples. Its deuterated form aids in improving the accuracy and precision of quantification methods such as gas chromatography-mass spectrometry (GC-MS).
Applications:
- Air Quality Monitoring : The compound is used to assess PAH levels in atmospheric particulate matter. Methods such as TO-13A utilize this compound to quantify PAHs collected on sorbents like polyurethane foam (PUF) and XAD-2 resins .
- Soil and Sediment Analysis : It assists in determining the presence and concentration of PAHs in soil samples, which is crucial for assessing pollution levels and potential ecological impacts.
Toxicological Studies
The compound plays a significant role in toxicological research, particularly in understanding the effects of PAHs on human health and ecosystems.
Applications:
- Bioaccumulation Studies : this compound is used to trace the bioaccumulation of PAHs in aquatic organisms. Its stable isotope labeling helps differentiate between naturally occurring compounds and those introduced through pollution .
- Metabolism Research : It aids in studying the metabolic pathways of PAHs within biological systems, providing insights into their toxicity mechanisms.
Analytical Chemistry
In analytical chemistry, this compound serves as a reference standard for method development and validation.
Applications:
- Method Development : The compound is essential for developing new analytical methods for detecting low concentrations of PAHs in complex matrices such as food products, where accurate quantification is critical .
- Quality Control : It is employed as a quality control standard to ensure the reliability of analytical results across laboratories.
Data Tables
Matrix Type | Detection Limit (ng/m³) |
---|---|
Air Samples | 1 - 10 |
Water Samples | 0.1 - 1 |
Soil Samples | 0.5 - 5 |
Case Study 1: Airborne PAH Analysis
A study conducted on airborne particulate matter utilized this compound as an internal standard to quantify various PAHs. The results indicated significant seasonal variations in PAH concentrations, highlighting the importance of continuous monitoring for public health assessments.
Case Study 2: Seafood Contamination
In an investigation into seafood contamination levels, this compound was used to analyze samples from different regions. The findings revealed elevated levels of multiple PAHs, necessitating further studies on dietary exposure risks.
Mechanism of Action
The mechanism of action of Benzo[k]fluoranthene-d12 involves its interaction with cellular components, leading to the formation of reactive intermediates. These intermediates can bind to DNA, causing mutations and potentially leading to carcinogenesis . The compound’s effects are mediated through various molecular pathways, including the activation of cytochrome P450 enzymes and the generation of reactive oxygen species.
Comparison with Similar Compounds
Structural and Chemical Properties
Benzo[k]fluoranthene-d12 is structurally distinct from other fluoranthene isomers (e.g., benzo[b]fluoranthene-d12, benzo[j]fluoranthene-d12) due to the position of fused aromatic rings. For example:
- Benzo[b]fluoranthene-d12 (CAS: 205-99-2) has a different ring fusion pattern, leading to variations in chromatographic retention times and ionization efficiency .
- Benzo[j]fluoranthene (CAS: 205-82-3) shares a similar molecular formula (C${20}$H${12}$) but exhibits unique spectral properties, such as IR and fluorescence profiles, due to its isomerism .
Analytical Performance
Key Observations :
- Recovery Rates : this compound demonstrates higher and more consistent recoveries (70–119%) compared to chrysene-d12 (60–105%) in complex matrices like olive fruit and seawater .
- Isomer Differentiation : Despite identical molecular weights, this compound and benzo[b]fluoranthene-d12 are resolved using high-resolution GC columns (e.g., DB-5, HP-5) with distinct retention indices (e.g., 1,452 vs. 1,438 on HP-5) .
- Spectral Interference : Benzo[k]fluoranthene and benzo[a]pyrene exhibit overlapping fluorescence spectra, but their deuterated forms enable precise quantification via MS/MS transitions (e.g., m/z 264 → 264 for this compound) .
Biological Activity
Benzo[k]fluoranthene-d12 (BkF-d12) is a deuterated polycyclic aromatic hydrocarbon (PAH) that serves as an important compound in environmental and biological research. Its unique isotopic labeling allows for enhanced tracking and quantification in various studies, particularly in the context of toxicology, environmental monitoring, and pharmacokinetics.
- Molecular Formula : CD
- Molecular Weight : 264.38 g/mol
- CAS Number : 93952-01-3
- Purity : Typically >98% .
Toxicological Effects
Benzo[k]fluoranthene, including its deuterated form, has been associated with various toxicological effects:
- Carcinogenic Potential : Classified by the International Agency for Research on Cancer (IARC) as possibly carcinogenic to humans. It exhibits mutagenic properties and can induce DNA damage .
- Aquatic Toxicity : BkF-d12 is highly toxic to aquatic organisms, with long-lasting effects on ecosystems .
- Skin and Eye Irritation : It can cause significant irritation upon contact .
Metabolic Pathways
Research indicates that the deuterium substitution in BkF-d12 can influence its metabolic pathways and pharmacokinetics. Deuterated compounds often exhibit altered metabolic stability, which can lead to differences in their biological activity compared to their non-deuterated counterparts . For example, studies have shown that the incorporation of deuterium can enhance the half-life of certain drugs by reducing metabolic clearance rates .
Environmental Monitoring
A study conducted in urban areas demonstrated the presence of BkF-d12 in airborne particulate matter. The analysis utilized gas chromatography coupled with mass spectrometry (GC-MS) to quantify subpicogram levels of PAHs, including BkF-d12. The findings highlighted the compound's persistence in the environment and its potential health risks associated with long-term exposure .
Pharmacokinetics
Research published in "Annals of Pharmacotherapy" explored the impact of deuterium substitution on drug metabolism. The study emphasized that compounds like BkF-d12 could serve as useful tracers in pharmacokinetic studies due to their stable isotopic labeling, which allows for precise tracking within biological systems .
Data Tables
The following table summarizes key findings related to the biological activity of this compound:
Q & A
Basic Research Questions
Q. How is Benzo[k]fluoranthene-d12 utilized as an internal standard in polycyclic aromatic hydrocarbon (PAH) quantification?
this compound is a deuterated isotopologue used to correct matrix effects and instrument variability in gas chromatography-mass spectrometry (GC-MS). Its non-natural isotopic signature (12 deuterium atoms) allows baseline separation from native PAHs, ensuring accurate quantification in environmental samples like sediments or water . Methodologically, it is spiked into samples prior to extraction to track recovery rates, with typical concentrations of 200 µg/mL in isooctane or cyclohexane .
Q. What analytical methods validate the purity and stability of this compound standards?
Stability is ensured by storing solutions at 0–6°C in amber vials to prevent photodegradation . Purity validation involves gas chromatography with flame ionization detection (GC-FID) or high-resolution mass spectrometry (HRMS) to confirm isotopic enrichment (>98% deuterium substitution) and absence of co-eluting impurities. Cross-referencing with NIST-reported IR spectra and mass fragmentation patterns (e.g., m/z 264 for the molecular ion) further ensures structural integrity .
Q. Which spectroscopic techniques confirm the structural integrity of this compound?
Infrared (IR) spectroscopy identifies functional groups via C-H stretching (absent in deuterated C-D bonds) and aromatic ring vibrations. Electron ionization mass spectrometry (EI-MS) confirms the molecular ion at m/z 264 and characteristic fragment ions (e.g., m/z 132 for [C10D6]+). NIST-standardized spectra and Kovats retention indices on non-polar GC columns (e.g., DB-5) provide additional validation .
Advanced Research Questions
Q. How do co-eluting PAHs impact the quantification of this compound in complex matrices?
Co-elution with structurally similar PAHs (e.g., Benzo[b]fluoranthene) can distort quantification. Mitigation strategies include:
- Optimizing GC temperature programs (e.g., 50°C for 2 min, 20°C/min to 310°C) to enhance separation .
- Using tandem mass spectrometry (MS/MS) with selective reaction monitoring (SRM) to isolate target ions .
- Validating method specificity via spike-recovery tests in representative matrices (e.g., sediment or soil) .
Q. How can researchers resolve discrepancies in recovery rates during surrogate spiking with this compound?
Recovery rates (typically 30–150%) depend on extraction efficiency and matrix interference . Contradictions arise from incomplete solvent partitioning or adsorption onto particulate matter. Solutions include:
- Adjusting spiking volumes (e.g., 100 µL of 10 µg/mL solution) based on preliminary matrix testing .
- Using pressurized fluid extraction (PFE) or sonication to improve analyte release from hydrophobic matrices .
- Normalizing recovery data against co-spiked surrogates (e.g., Pyrene-d10) to identify systematic errors .
Q. What experimental challenges arise when applying this compound to non-polar environmental matrices?
Non-polar matrices (e.g., oils or soot) reduce extraction efficiency due to strong π-π interactions. Methodological adaptations include:
- Pre-treatment with activated copper to remove sulfur interferences .
- Employing columns with higher polarity (e.g., DB-17) to improve chromatographic resolution of deuterated analogs .
- Quantifying matrix effects via post-extraction spiking and comparing response factors to solvent-only calibrants .
Q. How do thermodynamic properties of this compound influence experimental design?
Its high melting point (438.3 K) and sublimation enthalpy (ΔsubH = 17.9 kJ/mol) necessitate careful handling in solid-phase extractions. For vapor-phase studies, temperature-controlled inlet systems prevent thermal decomposition during GC injection. Thermodynamic data from NIST (e.g., heat capacities at 50–1500 K) inform stability assessments in high-temperature applications .
Properties
IUPAC Name |
1,2,3,4,5,6,7,8,9,10,11,12-dodecadeuteriobenzo[k]fluoranthene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12/c1-2-6-15-12-19-17-10-4-8-13-7-3-9-16(20(13)17)18(19)11-14(15)5-1/h1-12H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAXBIWFMXWRORI-AQZSQYOVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C4=CC=CC5=C4C(=CC=C5)C3=CC2=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C3C4=C(C(=C(C5=C4C(=C(C(=C5[2H])[2H])[2H])C3=C(C2=C1[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.